Introduction: The Strategic Value of a Privileged Scaffold
Introduction: The Strategic Value of a Privileged Scaffold
An In-depth Technical Guide to 2-(6-Chloropyrazin-2-yl)acetic acid (CAS 930798-25-7)
Prepared for Researchers, Scientists, and Drug Development Professionals
The pyrazine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This six-membered aromatic heterocycle, an isostere of benzene and pyridine, is a key structural feature in several FDA-approved drugs, including the antiviral Favipiravir, the diuretic Amiloride, and the first-in-class proteasome inhibitor Bortezomib.[1][3] The strategic placement of nitrogen atoms within the ring provides crucial hydrogen bond accepting capabilities, enabling potent interactions with biological targets like kinase hinge regions.
Within this important class of molecules, 2-(6-Chloropyrazin-2-yl)acetic acid (CAS: 930798-25-7) emerges as a highly valuable and versatile building block for drug discovery and organic synthesis. Its structure is strategically functionalized with a chloro group, which serves as a reactive handle for nucleophilic substitution or cross-coupling reactions, and a carboxylic acid moiety, an essential functional group for derivatization, particularly through amide bond formation.[4][5]
This guide provides a comprehensive technical overview of 2-(6-Chloropyrazin-2-yl)acetic acid, synthesizing field-proven insights into its properties, synthesis, analytical validation, and applications. The objective is to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this potent intermediate in their scientific endeavors.
Section 1: Core Physicochemical and Structural Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application. The key physicochemical and computed data for 2-(6-Chloropyrazin-2-yl)acetic acid are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 930798-25-7 | [4][6] |
| Molecular Formula | C₆H₅ClN₂O₂ | [6][7] |
| Molecular Weight | 172.57 g/mol | [6][8] |
| Synonym | 6-chloro-2-Pyrazineacetic acid | [6] |
| Appearance | Yellow Solid | [4] |
| Typical Purity | ≥95% - 97% | [5][6] |
| Storage Conditions | Store at -20°C or 2-8°C, sealed, inert atmosphere, away from moisture |[6][9] |
Table 2: Computed Chemical Data
| Descriptor | Value | Source(s) |
|---|---|---|
| Topological Polar Surface Area (TPSA) | 63.08 Ų | [6] |
| LogP (Partition Coefficient) | 0.7571 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Rotatable Bonds | 2 |[6] |
Caption: Chemical Structure of 2-(6-Chloropyrazin-2-yl)acetic acid.
The molecule's architecture is notable for three key features:
-
The Pyrazine Ring: An electron-deficient aromatic system that influences the reactivity of its substituents.
-
The Chloro Substituent: Activates the ring for nucleophilic aromatic substitution and provides a site for metal-catalyzed cross-coupling reactions, enabling significant molecular diversification.
-
The Acetic Acid Moiety: The carboxylic acid group is a versatile handle for forming esters, amides, and other derivatives, making it central to its role as a building block.[5]
Section 2: Synthesis and Purification Protocol
The synthesis of 2-(6-Chloropyrazin-2-yl)acetic acid is typically achieved through the hydrolysis of a corresponding ester precursor. The following protocol is based on established chemical principles and reported methodologies.[4]
Protocol: Synthesis via Malonate Hydrolysis
This two-step process leverages the robust and well-understood malonic ester synthesis pathway, culminating in a standard saponification to yield the desired carboxylic acid.
Step 1: Preparation of Diethyl 2-(6-chloropyrazin-2-yl)malonate (Precursor) This step is foundational. The causality for using a malonate ester is its acidic α-hydrogen, which is readily deprotonated to form a nucleophile that can be alkylated by a suitable chloromethylpyrazine, or formed via other established pyrazine synthesis routes. This precursor is often commercially available or can be synthesized via specialized methods.
Step 2: Hydrolysis to 2-(6-Chloropyrazin-2-yl)acetic acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and thermometer, add deionized water (4.5 L per mole of ester) and sodium hydroxide (11.25 moles per mole of ester). Stir until the NaOH is fully dissolved, maintaining the temperature below 10°C in an ice bath.
-
Ester Addition: Slowly add the crude diethyl 2-(6-chloropyrazin-2-yl)malonate (1.0 eq) dropwise to the cooled NaOH solution. The rate of addition must be controlled to ensure the internal temperature does not exceed 10°C. Causality: This temperature control is critical to prevent potential side reactions, such as unwanted ring opening or degradation of the pyrazine core under strongly basic conditions.
-
Reaction: Once the addition is complete, allow the mixture to stir at room temperature overnight (approx. 16 hours) to ensure complete hydrolysis and decarboxylation.
-
Acidification & Workup: Cool the reaction mixture to 0°C in an ice bath. Carefully adjust the pH to approximately 3-4 by the slow, dropwise addition of 37% hydrochloric acid. Trustworthiness Check: The target product is a carboxylic acid, which is insoluble in acidic aqueous media but soluble as its carboxylate salt in basic media. This pH-dependent solubility is the key to a clean separation. A precipitate of the product should form.
-
Extraction: Extract the acidified aqueous slurry with ethyl acetate (3 x 1 L per mole of starting ester). Combine the organic phases. Causality: Ethyl acetate is chosen for its ability to dissolve the product while having limited miscibility with water, allowing for efficient extraction.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting yellow solid can be further purified by washing with a non-polar solvent like petroleum ether followed by a moderately polar solvent like methyl tert-butyl ether to remove impurities.[4] For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) or flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) is recommended.
Caption: Workflow for the synthesis of 2-(6-chloropyrazin-2-yl)acetic acid.
Section 3: Analytical Methodologies for Quality Control
A self-validating analytical workflow is crucial to confirm the identity, purity, and integrity of the synthesized material. This ensures reproducibility in downstream applications.
Caption: A typical analytical workflow for compound validation.
Protocol 1: Purity Determination by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of organic compounds.[10][11]
-
System: A reverse-phase HPLC system with UV detection.
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (0.1% Trifluoroacetic acid in Acetonitrile).
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm and 280 nm.
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at 1 mg/mL and inject 5-10 µL.
-
Analysis: Purity is determined by integrating the area of the main product peak relative to the total area of all peaks.
Protocol 2: Structural Confirmation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Analysis: The proton spectrum is expected to show:
-
Two distinct signals in the aromatic region (typically δ 8.0-9.0 ppm) corresponding to the two protons on the pyrazine ring.
-
A singlet in the δ 3.5-4.5 ppm region corresponding to the two methylene (-CH₂-) protons.
-
A broad singlet at high chemical shift (δ > 10 ppm) for the carboxylic acid (-COOH) proton (this signal may be exchanged in the presence of D₂O).
-
-
¹³C NMR Analysis: The carbon spectrum will confirm the number of unique carbon atoms, including signals for the pyrazine ring carbons, the methylene carbon, and the carbonyl carbon (typically δ > 170 ppm).
Protocol 3: Identity Confirmation by Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
-
System: An electrospray ionization mass spectrometer (ESI-MS), often coupled with an LC system (LC-MS).
-
Ionization Mode:
-
Negative Ion Mode: The compound will readily deprotonate to form the [M-H]⁻ ion at an m/z corresponding to (172.57 - 1.01) = 171.56.
-
Positive Ion Mode: The [M+H]⁺ ion may also be observed at an m/z of (172.57 + 1.01) = 173.58.
-
-
Analysis: The observation of the correct mass-to-charge ratio provides strong evidence for the compound's identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million.
Section 4: Applications in Drug Discovery and Synthesis
2-(6-Chloropyrazin-2-yl)acetic acid is not an end-product but a strategic starting point. Its primary application is as an intermediate in the synthesis of more complex molecules, particularly in the construction of pharmaceutical candidates.[4][12]
Core Application: Amide Bond Formation
The carboxylic acid is an ideal precursor for creating amides, one of the most common and stable functional groups in drug molecules. This is typically achieved via coupling with a primary or secondary amine.
Caption: General scheme for amide coupling using the title compound.
Exemplary Protocol: Amide Coupling
-
Dissolve 2-(6-Chloropyrazin-2-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Add a suitable amine (1.1 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).
-
Add a peptide coupling reagent, such as TBTU or HATU (1.2 eq), and stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous workup and purify the resulting amide by chromatography or recrystallization.
Expertise Insight: The choice of coupling reagent and base is critical and depends on the specific amine substrate to minimize side reactions and racemization (if the amine is chiral). This reaction's reliability makes the title compound a go-to resource for building libraries of novel compounds for screening.
Potential Therapeutic Areas
Given that the pyrazine scaffold is integral to numerous therapeutic agents, derivatives of 2-(6-Chloropyrazin-2-yl)acetic acid are logical candidates for investigation in areas such as:
-
Oncology: As building blocks for kinase inhibitors or other anti-proliferative agents.[1]
-
Infectious Diseases: For the development of novel antiviral and antibacterial compounds.[1][3]
-
Inflammation: As precursors to anti-inflammatory molecules.[2]
Section 5: Safety, Handling, and Storage
Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound. While a specific SDS for this exact molecule is not universally available, data from closely related analogues provide a strong basis for safe handling procedures.[13][14]
Hazard Profile (based on analogues):
-
Irritant: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13]
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not ingest.
-
Spills: In case of a spill, contain the material with an inert absorbent and dispose of it as chemical waste according to local regulations.
Storage and Stability:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][14]
-
Recommendations: For long-term stability, storage at -20°C or under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture or air.[6][9]
Conclusion
2-(6-Chloropyrazin-2-yl)acetic acid is more than a simple chemical; it is a strategic tool for innovation in pharmaceutical and chemical research. Its well-defined physicochemical properties, straightforward synthesis, and versatile reactivity make it an invaluable intermediate. By understanding the principles behind its synthesis, the methods for its validation, and its potential applications, researchers can confidently leverage this potent building block to construct the next generation of complex molecules and potentially life-changing therapeutics.
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